Bms-986158 - 1800340-40-2

Bms-986158

Catalog Number: EVT-263366
CAS Number: 1800340-40-2
Molecular Formula: C30H33N5O2
Molecular Weight: 495.627
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BMS-986158 is a potent, orally bioavailable, and selective small molecule inhibitor of the BET family of proteins. [ [], [], [], [], []] It exhibits anti-tumor activity across various cancer cell lines and patient-derived xenograft (PDX) models. [ [], []] BMS-986158 functions by binding to the acetyl-lysine binding site of BET proteins, disrupting their interaction with acetylated histones, ultimately affecting gene transcription. [ [], []]

Synthesis Analysis

The synthesis of BMS-986158 starts with the screening of a library of compounds using fluorescence resonance energy transfer (FRET) which identified a carbazole series of BET inhibitors. [ []] Alkylation of the carbazole nitrogen enhanced potency against BET proteins tenfold. Further modifications, including the introduction of an isoxazole moiety and exploration of a second lipophilic pocket in the BRD4 binding site, significantly improved potency. [ []] Transitioning from a carbazole carboxamide to a carboline structure enhanced pharmaceutical properties, ultimately leading to BMS-986158. [ []] A detailed synthetic procedure is outlined in the publication by Gavai et al. [ []]

Molecular Structure Analysis

The crystal structure of BMS-986158 bound to the first bromodomain of human BRD4 has been solved. [ []] The isoxazole moiety of BMS-986158 forms critical interactions with the BET bromodomains. [ []] Accessing a second lipophilic pocket in the BRD4 binding site significantly increases potency. [ []]

Mechanism of Action

BMS-986158 binds to the bromodomains of BET proteins, particularly BRD4, preventing their interaction with acetylated lysine residues on histone tails. [ [], []] This disrupts the formation of transcriptional complexes, leading to the downregulation of oncogenes such as MYC. [ [], [], []] In the context of HIV-1, BMS-986158 reactivates latent HIV-1 by increasing the phosphorylation of CDK9 at Thr186 and promoting the recruitment of CDK9 and RNA polymerase II to the HIV-1 long terminal repeat. [ []]

Physical and Chemical Properties Analysis

BMS-986158 demonstrates rapid to moderate absorption, with a median time to maximum observed plasma concentration (Tmax) of 1-4 hours. [ []] It exhibits a dose-proportional pharmacokinetic profile with linear increases in exposure. [ []] BMS-986158 shows time- and dose-dependent modulation of BET target gene expression. [ []]

Applications
  • Oncology: BMS-986158 exhibits preclinical antitumor activity in various cancers, including hematologic malignancies [ [], [], [], []] and solid tumors like pancreatic ductal adenocarcinoma, [ [], []] Ewing sarcoma, [ [], []] and NUT midline carcinoma. [ []] It demonstrates synergistic effects with other chemotherapeutic agents. [ [], [], []]
  • HIV-1 Treatment: BMS-986158 reactivates latent HIV-1 in vitro and ex vivo, potentially contributing to novel therapeutic strategies. [ []]
Future Directions
  • Combination Therapies: Exploring BMS-986158 in combination with other targeted therapies or immunotherapies to enhance efficacy and overcome resistance mechanisms. [ [], [], [], []]
  • Biomarker Development: Identifying predictive biomarkers for BMS-986158 response to optimize patient selection in clinical trials. [ []]
  • Resistance Mechanisms: Investigating mechanisms of resistance to BET inhibitors like BMS-986158 and developing strategies to overcome or prevent resistance. [ []]
  • Disease-Specific Applications: Further exploring the therapeutic potential of BMS-986158 in specific cancer types, such as pancreatic cancer and Ewing sarcoma, where promising preclinical results have been observed. [ [], [], [], []]
  • Drug Delivery Systems: Developing novel drug delivery systems to improve the targeted delivery and efficacy of BMS-986158, potentially reducing systemic toxicity. [ []]

JQ1

    Compound Description: JQ1 is a thieno-triazolo-diazepine that functions as a potent, competitive, and reversible inhibitor of BET bromodomains. It binds competitively to the acetyl-lysine binding site of BET bromodomains, effectively displacing them from chromatin. [] This disruption leads to the downregulation of MYC expression and inhibits cancer cell growth. JQ1 has shown particular efficacy in preclinical models of NUT midline carcinoma (NMC), where it displaces BRD4-NUT from chromatin, leading to phenotypic squamous cell differentiation and growth arrest. []

Golcadomide (CC-99282)

    Compound Description: Golcadomide is a cereblon E3 ligase modulator (CELMoD) that targets the Ikaros and Aiolos transcription factors, leading to their proteasome-dependent degradation. [] This degradation subsequently downregulates MYC expression in diffuse large B-cell lymphoma (DLBCL) models. Golcadomide exhibits cell-of-origin-independent activity in preclinical DLBCL models and is currently under investigation in clinical trials for relapsed/refractory non-Hodgkin lymphomas. []

    Relevance: While not structurally related to BMS-986158, Golcadomide exhibits synergistic anti-proliferative and pro-apoptotic effects when combined with BMS-986158 in DLBCL cells. [] This synergy arises from the combined downregulation of MYC, achieved through distinct mechanisms: BMS-986158 through BET bromodomain inhibition and Golcadomide via Ikaros and Aiolos degradation.

Defactinib

    Compound Description: Defactinib is a potent and selective inhibitor of focal adhesion kinase (FAK), which plays a crucial role in integrin signaling pathways. [] Defactinib effectively induces cell death in 2D cultures and effectively blocks the invasion of 3D spheroids in collagen matrices. []

    Relevance: Defactinib is not structurally related to BMS-986158 but demonstrates a synergistic effect when combined with BMS-986158 in Ewing sarcoma cells. [] While BMS-986158 treatment can lead to transcriptional rewiring that activates FAK signaling and restores proliferation, the addition of Defactinib effectively inhibits FAK activity and significantly reduces the viability and invasion of drug-tolerant tumor spheroids. []

Ruxolitinib

    Compound Description: Ruxolitinib is a Janus kinase (JAK) inhibitor, specifically targeting JAK1 and JAK2, that effectively inhibits JAK/STAT pathway activation. [, ] This inhibition leads to a reduction in inflammatory signals and disease burden in myelofibrosis (MF). []

    Relevance: Although structurally unrelated to BMS-986158, Ruxolitinib, in combination with BMS-986158, exhibits promising results in treating MF. [, ] This combination therapy has demonstrated a good safety profile and has shown potential disease-modifying activities, including a reduction in JAK2 variant allele frequency, modulation of the bone marrow microenvironment, and a decrease in circulatory cytokines associated with MF. []

Fedratinib

    Compound Description: Fedratinib is another Janus kinase (JAK) inhibitor, primarily targeting JAK2, used in the treatment of myelofibrosis (MF), particularly in patients who have relapsed or are intolerant to ruxolitinib. []

    Relevance: Similar to Ruxolitinib, Fedratinib is not structurally related to BMS-986158 but demonstrates a beneficial synergistic effect when used in combination with BMS-986158 for the treatment of MF, specifically in patients who are refractory or intolerant to prior ruxolitinib therapy. [] This combination exhibits a manageable safety profile and has demonstrated promising efficacy, including spleen volume reduction and potential disease-modifying effects. []

Properties

CAS Number

1800340-40-2

Product Name

Bms-986158

IUPAC Name

2-[3-(3,5-dimethyltriazol-4-yl)-5-[(S)-oxan-4-yl(phenyl)methyl]pyrido[3,2-b]indol-7-yl]propan-2-ol

Molecular Formula

C30H33N5O2

Molecular Weight

495.627

InChI

InChI=1S/C30H33N5O2/c1-19-28(34(4)33-32-19)22-16-26-27(31-18-22)24-11-10-23(30(2,3)36)17-25(24)35(26)29(20-8-6-5-7-9-20)21-12-14-37-15-13-21/h5-11,16-18,21,29,36H,12-15H2,1-4H3/t29-/m1/s1

InChI Key

KGERZPVQIRYWRK-GDLZYMKVSA-N

SMILES

CC1=C(N(N=N1)C)C2=CC3=C(C4=C(N3C(C5CCOCC5)C6=CC=CC=C6)C=C(C=C4)C(C)(C)O)N=C2

Solubility

Soluble in DMSO

Synonyms

BMS-986158; BMS 986158; BMS986158.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.